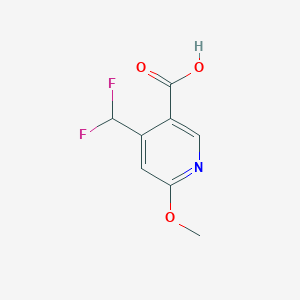

4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

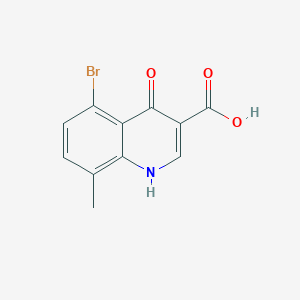

The compound “4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring structure found in many important compounds, including B vitamins and many drugs . The difluoromethyl group (-CF2H) and the carboxylic acid group (-COOH) are common functional groups in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, novel fungicidally active succinate dehydrogenase inhibitors have been prepared, which carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. Difluoromethyl groups, for example, have been involved in various difluoromethylation processes based on X–CF2H bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These can include characteristics such as mass, color, and volume, which can be measured without changing the composition of the sample .Scientific Research Applications

Synthesis and Fluorination

4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid plays a crucial role in the synthesis and fluorination of organic compounds. A notable application involves the use of Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor™) for the transformation of carboxylic acids into their trifluoromethyl derivatives. This process highlights the compound's utility in modifying the fluorine content of organic molecules, thereby affecting their chemical properties for further applications in medicinal chemistry and materials science (Lal et al., 1999).

Coordination Chemistry and Frameworks

In coordination chemistry, this compound is involved in the formation of novel lanthanide-organic coordination polymeric networks. These frameworks demonstrate the compound's role in constructing complex structures with potential applications in catalysis, molecular recognition, and as precursors for materials with unique optical and magnetic properties (Liu et al., 2009).

Organic Synthesis

The compound has been utilized in organic synthesis, particularly in the preparation of Weinreb amides from carboxylic acids. This method involves converting carboxylic acids to acid fluorides, which then react with N,N-dimethylhydroxylamine. The process is noteworthy for its simplicity and the high purity of the resulting products, which are significant in synthesizing complex organic molecules (Tunoori et al., 2000).

Decarboxylative Fluorination

Moreover, this compound is instrumental in the radical decarboxylative fluorination of aryloxyacetic acids. This technique is employed to synthesize monofluoromethoxy arenes through direct fluorodecarboxylation, utilizing photosensitizers and N-fluorobenzenesulfonimide. Such advancements underscore the compound's significance in the development of fluorinated organic compounds, which are increasingly important in pharmaceuticals and agrochemicals (Leung & Sammis, 2015).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-14-6-2-4(7(9)10)5(3-11-6)8(12)13/h2-3,7H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTMCDFOHROKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenethyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2572446.png)

![Propan-2-yl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2572448.png)

![4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine](/img/structure/B2572449.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2572452.png)

![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2572453.png)

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2572458.png)

![(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2572461.png)